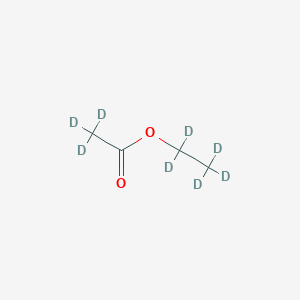

Ethyl acetate-d8

Overview

Description

Ethyl acetate-d8, or C5H10O2-d8, is an isotopically labeled form of ethyl acetate, a common organic compound found in a variety of products. This isotopically labeled form of ethyl acetate is used in a variety of scientific research applications, including biochemical and physiological studies. It is important to note that this compound is not used for medical or therapeutic applications and should not be used as a drug.

Scientific Research Applications

Solvent Substitute in Microbiology : Ethyl acetate is a suitable substitute solvent for diethyl ether in the Formalin-ether sedimentation technique. It is less flammable and hazardous than diethyl ether, without altering the concentration, distortion, or morphology of organisms (Young et al., 1979).

Microbial Production in Biotechnology : Ethyl acetate is a short-chain ester used in food, beverage, and solvents. Its production can be sustainable through microbial conversion of biomass-derived sugars, offering a greener alternative to traditional methods. Key factors in its microbial production include the accumulation of acetyl-CoA and metabolic engineering in yeasts (Zhang et al., 2020).

Crystal Structure Analysis in Chemistry : The crystal structure of ethyl acetate has been determined, showing a flat molecule with a trans conformation. Analysis of its solvate forms reveals a preference for trans over gauche isomers, which was studied using ab initio calculations (Boese et al., 2013).

Biotechnological Production by Yeasts : Ethyl acetate is an eco-friendly solvent with applications in the industrial sector. Its microbial synthesis by yeasts such as Pichia anomala and Kluyveromyces marxianus has been studied, focusing on the mechanism of ester synthesis and potential for large-scale production from renewable resources (Löser et al., 2014).

Reactive Distillation in Chemical Engineering : Ethyl acetate synthesis via homogeneously catalyzed reactive distillation was studied, showcasing the potential of combining reaction and separation in a single distillation column to increase conversion and improve selectivity (Kenig et al., 2001).

Microencapsulation Techniques in Pharmaceutical Manufacturing : Ethyl acetate solvent evaporation and extraction processes were developed for preparing poly(d,l-lactide-co-glycolide) microspheres, showing its effectiveness in manipulating the morphology and size of microspheres (Sah, 1997).

Safety and Hazards

Ethyl acetate-d8 is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Ethyl acetate-d8 is primarily used as a deuterated NMR solvent in research and analyses It is used as an analytical standard during the quantification of volatile components present in samples, such as extra virgin olive oil (evoo) .

Mode of Action

As an NMR solvent, this compound does not interact with biological targets in the traditional sense. Instead, it provides a medium for nuclear magnetic resonance (NMR) spectroscopy, a technique used to observe local magnetic fields around atomic nuclei. The deuterium atoms in this compound replace the hydrogen atoms, which enhances the sensitivity of NMR measurements .

Biochemical Pathways

For instance, it can help in the identification and quantification of volatile components in various samples .

Pharmacokinetics

As an NMR solvent, it is primarily used in vitro for research and analytical purposes .

Result of Action

The primary result of using this compound is the enhancement of NMR spectroscopy measurements. By replacing hydrogen atoms with deuterium atoms, it allows for more sensitive and accurate observations of local magnetic fields around atomic nuclei .

Biochemical Analysis

Biochemical Properties

Ethyl Acetate-d8 plays a role in biochemical reactions, particularly as an analytical standard in the quantification of volatile components present in samples

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-AUOAYUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584117 | |

| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117121-81-0 | |

| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

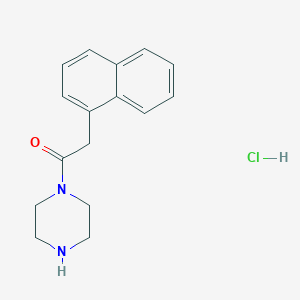

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyl acetate-d8 interact with bis-3,5-diisopropylsalicylatozinc(II) and what are the downstream effects?

A1: The research paper investigates the interaction of this compound with bis-3,5-diisopropylsalicylatozinc(II), denoted as ZnII(3,5-DIPS)2 []. The study employed Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to understand these interactions. The findings suggest that this compound molecules, specifically two equivalents, coordinate to the central zinc ion (ZnII) in ZnII(3,5-DIPS)2 via their ester carbonyl oxygen atoms []. This coordination leads to the formation of a ternary complex. Consequently, the strength of the coordinate bonds between the zinc ion and both the carboxylate group and the salicylic OH group weakens. Furthermore, this interaction enhances the intramolecular hydrogen bonding between the protons of the salicylic OH groups and the carboxylate oxygen atoms within the ZnII(3,5-DIPS)2 complex [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)